2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)piperazine-1-carboxamide.
Etherification: The acylated product undergoes etherification with 2-hydroxyethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: Used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:
Receptors: It may act as an agonist or antagonist at certain neurotransmitter receptors.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Pathways: It influences signaling pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
- 2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Uniqueness
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenoxyphenyl groups, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C26H26FN3O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26FN3O4/c27-20-6-10-22(11-7-20)29-14-16-30(17-15-29)26(32)19-33-18-25(31)28-21-8-12-24(13-9-21)34-23-4-2-1-3-5-23/h1-13H,14-19H2,(H,28,31) |
InChI Key |
FESQQAKXXKRZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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